Copper Dihydrate
Description
Historical Context and Evolution of Research on Copper Dihydrate Coordination Compounds
The history of hydrated copper compounds is intertwined with the very beginnings of chemistry. Coordination compounds, including those of copper, have been utilized since ancient times, primarily as pigments. libretexts.org One of the oldest synthetic pigments is Egyptian blue, a copper complex with the formula CaCuSi₄O₁₀, used by Egyptians as far back as the third millennium B.C. libretexts.org While not a simple hydrate, its distinctive blue color arises from the coordination of four oxygen atoms in a square planar arrangement around the copper ion. libretexts.org Similarly, copper compounds like azurite (B1638891) and malachite have been used as pigments for centuries, with their colors dependent on the copper(II) ion's coordination environment. wikipedia.org
The modern understanding of coordination chemistry began to take shape in the late 19th and early 20th centuries, largely through the groundbreaking work of Alfred Werner. libretexts.org His experiments on metal halide complexes with ammonia (B1221849) established the foundational concepts of coordination spheres and geometry. libretexts.org The study of hydrated salts, such as blue vitriol (copper(II) sulfate (B86663) pentahydrate), was central to this evolution. wikipedia.orgbyjus.com Early chemists observed that heating these blue crystals caused a color change to white as the water evaporated, and adding water would restore the blue color, demonstrating the principle of mineral hydration and the direct role of water in the copper ion's chemical environment. wikipedia.org
Research evolved from simple observation to detailed structural analysis with the advent of X-ray crystallography. This technique revealed the precise arrangement of atoms in hydrated copper salts. For instance, the structure of copper(II) sulfate pentahydrate was found to be a polymeric structure where the copper ion is octahedrally coordinated to four water molecules, with sulfate anions linking these units. wikipedia.orgebi.ac.uk Similarly, copper(II) acetate (B1210297) monohydrate was discovered to have a unique dimeric "paddle wheel" structure. wikipedia.org The study of copper(II) chloride dihydrate (CuCl₂·2H₂O) revealed a highly distorted octahedral geometry for the copper center. researchgate.netlandsurvival.com This detailed structural knowledge has been crucial for understanding the magnetic properties, reactivity, and potential applications of these compounds.
Significance of this compound Systems in Contemporary Inorganic and Materials Chemistry
Hydrated copper(II) salts are foundational materials in modern chemistry due to their versatility, reactivity, and low cost. They serve as readily available starting materials for the synthesis of a vast array of other inorganic and organic compounds. ontosight.aiwikipedia.org
Key areas of significance include:
Catalysis: Copper(II) chloride is a vital co-catalyst in the Wacker process, an industrial method for converting ethene to ethanal. researchgate.netatamanchemicals.com It is also widely used as a catalyst in various organic reactions, including chlorination and oxidation reactions, to enhance reaction rates and yields. consolidated-chemical.comchemimpex.comchemimpex.com Research has demonstrated its utility in producing fine chemicals and pharmaceuticals. chemimpex.com For example, chitosan-based films embedded with copper nanoparticles, prepared from copper(II) chloride dihydrate, have been shown to be effective and reusable catalysts for the reduction of aromatic nitro compounds.
Materials Science: Hydrated copper salts are precursors in the synthesis of advanced materials. They are used to create metal-organic frameworks (MOFs), which are porous materials with applications in gas storage and separation. ebi.ac.uksigmaaldrich.com In the electronics industry, copper(II) chloride is used as an etching agent in the manufacturing of printed circuit boards (PCBs). consolidated-chemical.com It is also involved in producing copper-based conductive inks and coatings. consolidated-chemical.com Furthermore, these compounds serve as intermediates in the production of blue and green pigments and are used as wood preservatives. consolidated-chemical.comnoahchemicals.comchemicalbook.com
Analytical and Synthetic Chemistry: In the laboratory, these compounds are common reagents. Copper(II) sulfate is used in Fehling's solution and Benedict's solution to test for reducing sugars. Copper(II) chloride dihydrate is employed in analytical labs for the qualitative analysis of certain compounds due to its distinctive color change properties. ontosight.aichemimpex.com It is also a precursor for synthesizing other copper salts used in industries like electroplating and fungicide production. ontosight.ai
Classification and General Chemical Framework of this compound Complexes and Salts
Hydrated copper(II) compounds are classified as inorganic salts or coordination compounds. The central feature is a copper ion in the +2 oxidation state (Cu²⁺). byjus.com In the solid state and in aqueous solutions, the copper ion is not "bare" but is coordinated by a specific number of water molecules (ligands) and, in some cases, the anions of the salt.
The general chemical framework is defined by the coordination geometry around the Cu²⁺ ion. Due to its d⁹ electron configuration, copper(II) complexes typically exhibit a distorted octahedral geometry, a phenomenon known as the Jahn-Teller effect. landsurvival.comatamanchemicals.com This distortion results from the uneven distribution of electrons in the d-orbitals, leading to an elongation of one axis of the octahedron.
Copper(II) Chloride Dihydrate (CuCl₂·2H₂O): In the solid state, the copper center has a highly distorted octahedral coordination. It is surrounded by two water ligands and four chloride ligands, which asymmetrically bridge to adjacent copper centers, forming a polymeric chain. landsurvival.com
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O): The solid-state structure reveals a polymeric arrangement where each Cu(II) ion is bound to four water molecules in a square planar fashion. The octahedral geometry is completed by oxygen atoms from two bridging sulfate anions that link the [Cu(H₂O)₄]²⁺ units into chains. wikipedia.orgebi.ac.uk The fifth water molecule is held in the lattice by hydrogen bonds and is not directly coordinated to the copper ion. chemicalbook.com
Copper(II) Acetate Monohydrate ((CH₃COO)₂Cu·H₂O): This compound displays a distinct "paddle wheel" structure. Two copper atoms are bridged by four acetate ligands. The coordination sphere of each copper atom is completed by a water molecule. wikipedia.org The two copper centers are close enough to interact magnetically. wikipedia.org
When dissolved in water, these salts typically dissociate to form the hexaaquacopper(II) ion, [Cu(H₂O)₆]²⁺, which is responsible for the characteristic blue color of the solutions. wikipedia.org The specific anions and their concentration can influence the solution's color by forming different complex ions, such as the yellow or red-colored [CuCl₂₊ₓ]ˣ⁻ complexes in concentrated chloride solutions. landsurvival.com
Data Tables
Table 1: Physical and Chemical Properties of Selected Hydrated Copper(II) Salts
| Property | Copper(II) Chloride Dihydrate | Copper(II) Sulfate Pentahydrate | Copper(II) Acetate Monohydrate |
| Chemical Formula | CuCl₂·2H₂O consolidated-chemical.com | CuSO₄·5H₂O byjus.com | (CH₃COO)₂Cu·H₂O himedialabs.com |
| Molar Mass | 170.48 g/mol consolidated-chemical.com | 249.69 g/mol sigmaaldrich.com | 199.65 g/mol scbt.com |
| Appearance | Blue-green crystalline solid consolidated-chemical.comontosight.ai | Bright blue crystalline solid wikipedia.orgchemicalbook.com | Bluish-green crystalline solid himedialabs.com |
| Crystal Structure | Orthorhombic atamanchemicals.com | Triclinic byjus.com | Monoclinic |
| Density | 2.54 g/cm³ consolidated-chemical.com | 2.286 g/cm³ byjus.com | 1.88 g/cm³ merckmillipore.com |
| Melting Point | ~100 °C (loses water) consolidated-chemical.com | Decomposes upon heating wikipedia.org | 115 °C (decomposes) merckmillipore.com |
| Solubility in Water | Highly soluble (~757 g/L) | Soluble (~203 g/L at 20°C) | Soluble (72 g/L) merckmillipore.com |
Table 2: Structural and Coordination Details
| Compound | Coordination Geometry | Key Structural Features |
| Copper(II) Chloride Dihydrate | Highly distorted octahedral researchgate.netlandsurvival.com | Polymeric chains of CuCl₂(H₂O)₂ units with bridging chloride ligands. landsurvival.com |
| Copper(II) Sulfate Pentahydrate | Distorted octahedral wikipedia.orgebi.ac.uk | Polymeric chains of [Cu(H₂O)₄]²⁺ units linked by sulfate anions. A fifth water molecule is held by hydrogen bonds. wikipedia.orgebi.ac.ukchemicalbook.com |
| Copper(II) Acetate Monohydrate | Square pyramidal | Dimeric "paddle wheel" structure with bridging acetate ligands and a weak Cu-Cu interaction. wikipedia.org |
Structure
2D Structure
Properties
CAS No. |
243448-36-4 |
|---|---|
Molecular Formula |
CuH4O2 |
Molecular Weight |
99.58 g/mol |
IUPAC Name |
copper;dihydrate |
InChI |
InChI=1S/Cu.2H2O/h;2*1H2 |
InChI Key |
AEJIMXVJZFYIHN-UHFFFAOYSA-N |
Canonical SMILES |
O.O.[Cu] |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Copper Dihydrate
Controlled Precipitation and Crystallization Techniques
Controlled precipitation and crystallization are foundational techniques for producing high-purity crystalline materials. These methods manipulate parameters such as pH, temperature, concentration, and the rate of reaction to influence nucleation and crystal growth, thereby determining the final product's characteristics.
A key application of these techniques is the purification and crystallization of copper(II) chloride dihydrate from various sources, including industrial waste streams. One patented method details the preparation of high-purity copper(II) chloride dihydrate from electronic circuit board waste liquid. google.com This process involves adjusting the pH of the copper chloride solution to between 2.0 and 2.5 with hydrochloric acid, followed by treatment with activated carbon to remove impurities. google.com The purified solution is then concentrated under reduced pressure to achieve supersaturation. The introduction of copper chloride seed crystals initiates crystallization. google.com To control crystal growth and eliminate smaller grains, deionized water is added. google.com A crucial aspect of this method is a programmed cooling process, where the temperature is decreased over time, allowing for the controlled growth of large, uniform crystals. google.com The final product is obtained after centrifugal filtration and vacuum drying, yielding a purity of over 98%. google.com
Another approach involves the chemical precipitation of copper compounds, often as a precursor to other materials like copper oxides. For instance, copper oxide nanoparticles (CuO-NPs) can be synthesized using copper(II) chloride dihydrate as the starting material. scirp.org In this method, a solution of sodium hydroxide (B78521) is added dropwise to an ethanolic solution of copper(II) chloride dihydrate at room temperature with constant stirring. scirp.org This leads to the precipitation of copper hydroxide, which is then separated, washed with ethanol (B145695) and deionized water to remove byproducts like sodium chloride, and dried. scirp.org Subsequent annealing of the copper hydroxide precipitate at various temperatures (e.g., 200°C, 400°C, and 600°C) results in the formation of crystalline CuO-NPs. scirp.org The degree of crystallinity and particle size of the final copper oxide product are directly influenced by this annealing temperature. scirp.org
The physical principles governing crystallization can also be manipulated non-intrusively. For example, the evaporation dynamics in sessile saline droplets can be controlled using vapor-mediated interactions to dictate the spatial location of crystal precipitation. aip.org By introducing a pendant ethanol droplet near an aqueous droplet of copper(II) chloride dihydrate, an asymmetric ethanol vapor gradient is created. aip.org This differential vapor adsorption alters the flow patterns within the droplet, influencing where the salt crystallizes upon evaporation. aip.org
Table 1: Parameters for Controlled Crystallization of High-Purity Copper(II) Chloride Dihydrate
| Parameter | Condition | Purpose |
|---|---|---|
| Raw Material | Copper chloride waste liquid | Resource utilization and cost reduction |
| pH Adjustment | 2.0 - 2.5 (using Hydrochloric Acid) | Impurity control |
| Purification | Activated carbon treatment | Removal of organic and other impurities |
| Crystallization | Reduced pressure concentration to supersaturation | To initiate the crystallization process |
| Seeding | Addition of copper chloride seed crystals | To control the initial nucleation |
| Growth Control | Addition of deionized water (0.1-10.0% of solution volume) | To dissolve small grains and promote uniform growth |
| Cooling Profile | T = 90 - 60 x (t/300)³ | Controlled crystal growth to achieve uniform grain size |
| Separation | Centrifugal filtration | To separate the solid crystals from the mother liquor |
| Drying | Vacuum drying | To obtain the final high-purity product |
This table summarizes the controlled process parameters for preparing high-purity copper(II) chloride dihydrate from industrial waste liquid, as described in the patent literature. google.com
Solvothermal and Hydrothermal Synthesis Routes
Solvothermal and hydrothermal syntheses are versatile methods for producing crystalline materials, including various copper compounds, from precursors in a sealed vessel under controlled temperature and pressure. sigmaaldrich.cn When water is the solvent, the method is termed hydrothermal. sigmaaldrich.cn These techniques allow for the synthesis of materials that may be unstable at higher temperatures and can produce nanomaterials with well-controlled compositions and morphologies due to the unique properties of the solvent under these conditions. sigmaaldrich.cndergipark.org.tr
Hydrothermal synthesis has been successfully employed to create copper oxide (CuO) nanoparticles from copper(II) chloride dihydrate. dergipark.org.trdergipark.org.tr In a typical procedure, an aqueous solution of copper(II) chloride dihydrate is mixed with a precipitating agent like sodium hydroxide and placed in a Teflon-lined stainless steel autoclave. dergipark.org.tr The autoclave is then heated to a specific temperature for a set duration. Research has shown that both the reaction temperature and time significantly impact the morphology and size of the resulting CuO nanoparticles. dergipark.org.trdergipark.org.tr For instance, increasing the temperature and reaction time generally leads to an increase in particle size. dergipark.org.trdergipark.org.tr Lower temperatures and shorter durations tend to produce smaller, more spherical nanoparticles, while higher temperatures and longer times can result in more rod-like structures. dergipark.org.tr
Solvothermal synthesis, which uses non-aqueous solvents, offers additional control over the final product's properties. sigmaaldrich.cn For example, phase-pure paramelaconite (Cu₄O₃) microspheres have been synthesized for the first time via a solvothermal method using copper(II) nitrate (B79036) trihydrate as the precursor. acs.org The composition of the final product was found to be highly dependent on the synthesis conditions, particularly the amount of water present from the hydrated precursor. acs.org This highlights the sensitivity and tunability of the solvothermal process. While this example uses a nitrate precursor, the principles are directly applicable to syntheses starting with copper(II) chloride dihydrate.
Table 2: Influence of Hydrothermal Conditions on CuO Nanoparticle Synthesis from Copper(II) Chloride Dihydrate
| Reaction Temperature (°C) | Reaction Time (hours) | Resulting Particle Size (nm) | Observed Morphology |
|---|---|---|---|
| 120 | 6 | ~9-11 | More spherical |
| 120 | 12 | Larger than 9-11 nm | More rod-like |
| 150 | 6 | Larger than 9-11 nm | More rod-like |
| 150 | 12 | Larger than 9-11 nm | More rod-like |
| 180 | 6 | Largest particles | More rod-like |
This table illustrates the effect of varying temperature and time on the size and shape of CuO nanoparticles synthesized via the hydrothermal method using copper(II) chloride dihydrate as the copper source. dergipark.org.tr
Green Chemistry Approaches in Copper Dihydrate Preparation
Green chemistry principles are increasingly being integrated into the synthesis of copper-based materials to reduce environmental impact by using non-toxic chemicals, environmentally benign solvents, and energy-efficient processes. rsc.org These approaches often utilize biological materials or non-toxic reducing agents to produce copper nanoparticles and nanostructures from precursors like hydrated copper salts.
One notable green method involves the liquid-phase chemical reduction of a copper salt using L-ascorbic acid (Vitamin C) as a non-toxic reducing agent and polyvinylpyrrolidone (B124986) (PVP) as a dispersant. rsc.orgrsc.org In a typical synthesis, anhydrous copper chloride is dissolved in a solvent like ethylene (B1197577) glycol with PVP. rsc.orgrsc.org The solution is heated, and an aqueous solution of L-ascorbic acid is added to reduce the Cu²⁺ ions, first to a CuCl intermediate and then to copper nanoparticles. rsc.org This process is considered green because it avoids harsh chemicals and can be performed under relatively mild conditions. rsc.org
Other green syntheses employ biological extracts as both reducing and capping agents. For example, nanostructured copper oxide has been prepared using cholesterol-free egg white albumin and Solanum lycopersicum (tomato) extract. mdpi.com In these procedures, an aqueous solution of copper(II) acetate (B1210297) dihydrate is mixed with the biological extract. mdpi.com The biomolecules present in the extracts, such as proteins and organic acids, facilitate the reduction of copper ions and stabilize the resulting nanoparticles, preventing agglomeration and influencing their final morphology. mdpi.comacs.org The resulting precipitates are then filtered, washed, and calcined to yield the final copper oxide product. mdpi.com Similarly, alfalfa extract has been used in a green hydrothermal method to produce copper nanoparticles. mdpi.com
Table 3: Comparison of Green Synthesis Methods for Copper-Based Nanomaterials
| Method | Copper Precursor | Reducing/Capping Agent | Solvent | Key Feature |
|---|---|---|---|---|
| Chemical Reduction | Anhydrous Copper Chloride | L-Ascorbic Acid, PVP | Ethylene Glycol, Water | Uses a non-toxic, common vitamin as the reducing agent. rsc.orgrsc.org |
| Biosynthesis | Copper(II) Acetate Dihydrate | Egg White Albumin | Water | Utilizes proteins in egg white to control synthesis. mdpi.com |
| Biosynthesis | Copper(II) Acetate Dihydrate | Solanum lycopersicum (Tomato) Extract | Water | Employs organic acids and vitamins from tomato extract. mdpi.com |
| Green Hydrothermal | Not specified | Alfalfa Extract | Water | Combines hydrothermal conditions with a plant extract for reduction and stabilization. mdpi.com |
This table outlines various green chemistry approaches for synthesizing copper-based nanomaterials, highlighting the use of environmentally friendly reagents and precursors.
Template-Assisted Synthesis of Specific Morphologies
Template-assisted synthesis is a powerful bottom-up approach for fabricating materials with precise control over their size, shape, and structure. rsc.org This method utilizes a pre-existing nanostructured entity—the template—to guide the formation of the desired material. rsc.orgnih.gov The template can be classified as "hard" (e.g., porous alumina (B75360), silica) or "soft" (e.g., surfactants, polymers, biomolecules). rsc.org
In the context of copper-based materials, soft templates are commonly used. Surfactants like sodium dodecyl sulfate (B86663) (SDS), polyethylene (B3416737) glycol (PEG), and cetyltrimethylammonium bromide (CTAB) can act as structure-directing agents. rsc.orgrsc.org For instance, SDS has been used as a mediator to inhibit product aggregation and as a shape regulator in the electrochemical synthesis of polyhedral Cu₂O crystals. rsc.org Similarly, polyvinylpyrrolidone (PVP) can act as a soft, rod-like template to guide the growth of copper nanorods from nanoparticle "seeds". acs.org
Template-assisted methods have also been combined with other techniques like hydrothermal synthesis to produce metal oxides with specific shapes. nih.gov The template provides nanoscale sites that limit crystal nucleation and growth, allowing for finer control over morphology compared to template-free processes. nih.gov For example, template-assisted electrochemical deposition has been used to create copper nanowires by confining the reaction within the nanochannels of porous anodic alumina, a hard template. acs.orgresearchgate.net The diameter and length of the resulting nanowires are dictated by the pore dimensions of the template. acs.org
The judicious selection of the template is critical, as its structural and chemical properties directly influence the morphology of the final product. rsc.org After synthesis, the template is often removed, typically through calcination or solvent washing, to yield the final, free-standing nanostructured material. rsc.org
Table 4: Examples of Templates Used in the Synthesis of Copper-Based Nanomaterials
| Template Type | Template Example | Synthesis Method | Resulting Morphology |
|---|---|---|---|
| Hard Template | Porous Anodic Alumina | Electrochemical Deposition | Nanowires |
| Soft Template | Sodium Dodecyl Sulfate (SDS) | Electrodeposition | Polyhedral Crystals |
| Soft Template | Polyvinylpyrrolidone (PVP) | Seed-Mediated Growth | Nanorods |
| Soft Template | Surfactants (General) | Electrochemical Method | Nanorods |
This table provides examples of different templates and the corresponding synthesis methods used to control the morphology of copper-based nanomaterials. acs.orgrsc.org
Ligand-Mediated Synthesis of this compound Complexes
The reaction of copper(II) salts, such as copper(II) chloride dihydrate, with organic ligands is a fundamental strategy for creating a vast array of coordination complexes with diverse structures and properties. The ligand—a molecule or ion that binds to the central metal ion—plays a crucial role in determining the geometry, coordination number, and stability of the resulting complex.
Syntheses are typically carried out by reacting the copper salt and the ligand in an appropriate solvent. For example, mononuclear copper(II) complexes have been prepared by reacting copper(II) chloride dihydrate with 1-(isoquinolin-3-yl)heteroalkyl-2-one ligands in dimethylformamide (DMF). nih.gov The slow evaporation of the solvent at room temperature leads to the formation of crystals of the complex. nih.gov The stoichiometry of the reactants and the specific structure of the ligand dictate the final product; for instance, different substitutions on the ligand can lead to complexes with different metal-to-ligand ratios. nih.gov
Similarly, reacting copper(II) chloride dihydrate with imidazoline-phthalazine ligands in DMF at room temperature can yield intensely colored precipitates of the copper(II) complex almost immediately. mdpi.com The choice of ligand is critical; ligands with multiple potential donor atoms (polydentate ligands) can form stable chelate rings with the copper ion. mdpi.commostwiedzy.pl For example, ligands with N,O- or N,N-donor sites, such as 2-(hydroxymethyl)pyridine or di-2-pyridyl ketone, react with copper salts to form stable, often octahedral or square pyramidal, complexes. mdpi.commostwiedzy.pl The resulting complex's structure is a direct consequence of the ligand's ability to coordinate to the copper(II) center, forming five- or six-membered chelate rings. nih.govmdpi.com
Table 5: Synthesis of Copper(II) Complexes from Copper(II) Chloride Dihydrate and Organic Ligands
| Ligand Type | Specific Ligand | Solvent | Resulting Complex Structure |
|---|---|---|---|
| 1-(Isoquinolin-3-yl)heteroalkyl-2-one | 1-(Isoquinolin-3-yl)imidazolidin-2-one (L2) | Dimethylformamide (DMF) | Mononuclear chelate, L₂CuCl₂ |
| Imidazoline-phthalazine | 2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine (L1) | Dimethylformamide (DMF) | Dichloro-complex, C1 |
| N,O-donor | 2-(hydroxymethyl)pyridine | Not specified | Monomeric complex with {CuN₃O₃} chromophore |
| Malonate and Triazole | Malonate (mal) and 4-amino-3,5-di-2-pyridyl-4H-1,2,4 triazole (abpt) | Not specified | [Cu(mal)(abpt)(H₂O)]·3/2H₂O |
This table illustrates how different organic ligands react with copper(II) chloride dihydrate to form a variety of coordination complexes with distinct structures. nih.govmdpi.commdpi.comajol.info
Crystallographic and Structural Elucidation of Copper Dihydrate
Single Crystal X-ray Diffraction Studies on Copper Dihydrate Systems
Single crystal X-ray diffraction is an essential technique for the complete and unambiguous determination of a crystalline structure. By analyzing the diffraction pattern produced when a single crystal is exposed to an X-ray beam, researchers can map the electron density within the crystal and thereby determine the precise locations of individual atoms.
The foundational data obtained from a single crystal X-ray diffraction experiment are the unit cell parameters—the lengths of the cell edges (a, b, c) and the angles between them (α, β, γ)—and the space group, which describes the symmetry elements present in the crystal.
For instance, copper(II) fluoride (B91410) dihydrate (CuF₂·2H₂O) has been shown to crystallize in the monoclinic space group I2/m. aip.orgaip.org Its unit cell dimensions were determined to be a = 6.416 Å, b = 7.397 Å, c = 3.301 Å, and β = 99.6°. aip.orgaip.org Another example, copper(II) formate (B1220265) dihydrate (Cu(HCOO)₂·2H₂O), also crystallizes in a monoclinic system but with the space group P2₁/c. iucr.org Its unit cell parameters are a = 8.54 Å, b = 7.15 Å, c = 9.50 Å, and β = 96°48'. iucr.org Copper iminodiacetate (B1231623) dihydrate crystallizes in the orthorhombic space group Pbca with unit-cell dimensions of a = 10.228 Å, b = 10.419 Å, and c = 13.688 Å. iucr.org
The following table summarizes the crystallographic data for several this compound compounds:
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference |
|---|---|---|---|---|---|---|---|---|---|
| Copper(II) Fluoride Dihydrate | Monoclinic | I2/m | 6.416 | 7.397 | 3.301 | 90 | 99.6 | 90 | aip.orgaip.org |
| Copper(II) Formate Dihydrate | Monoclinic | P2₁/c | 8.54 | 7.15 | 9.50 | 90 | 96.8 | 90 | iucr.org |
| Copper Iminodiacetate Dihydrate | Orthorhombic | Pbca | 10.228 | 10.419 | 13.688 | 90 | 90 | 90 | iucr.org |
| Copper Succinate (B1194679) Dihydrate | Triclinic | P-1 | 6.4311 | 7.6129 | 8.0730 | 76.176 | 73.472 | 81.559 | ias.ac.in |
A key aspect of the structural analysis of this compound compounds is the characterization of the coordination environment around the central copper(II) ion. This includes determining the number of coordinating atoms (coordination number), the distances between the copper ion and these atoms (bond lengths), and the angles between these bonds (bond angles), which together define the coordination geometry.
The Cu(II) ion, with its d⁹ electron configuration, is well-known for exhibiting distorted coordination geometries, most notably due to the Jahn-Teller effect. This is frequently observed in its dihydrate complexes.
In copper(II) fluoride dihydrate, the copper atom is coordinated to two fluorine atoms at a distance of 1.89 Å, two oxygen atoms from water molecules at 1.93 Å, and two further fluorine atoms at a more distant 2.47 Å. aip.orgaip.org This arrangement forms a highly distorted octahedron, with the longer Cu-F distances suggesting a preference for square coordination. aip.orgaip.org Similarly, in copper iminodiacetate dihydrate, the Cu(II) ion is in a distorted octahedral environment. iucr.org The coordinating atoms are an oxygen from a water molecule (Cu-OW(1) = 1.991 Å), an oxygen from a neighboring molecule (Cu-O(1') = 1.961 Å), an oxygen from the carboxylate group (Cu-O(1) = 1.945 Å), and the imino nitrogen atom (Cu-N = 2.014 Å), which form a square-planar base. iucr.org The axial positions are occupied by another water oxygen (Cu-OW(2) = 2.410 Å) and a carboxylate oxygen (Cu-O(4) = 2.494 Å), showing the characteristic axial elongation. iucr.org
The coordination environment in copper(II) formate dihydrate is also a distorted octahedron, with Cu-O bond lengths varying significantly, from 1.97 Å to 2.35 Å. iucr.org In some cases, the coordination can be described as square-pyramidal, as seen in copper succinate dihydrate, where the copper ion is coordinated to four oxygen atoms from succinate groups in the basal plane and one oxygen atom from a water molecule in the apical position. ias.ac.in
Beyond the immediate coordination sphere of the copper ion, single crystal X-ray diffraction reveals the network of intermolecular interactions that dictate how the individual molecules pack together to form the crystal. Hydrogen bonding, involving the coordinated water molecules and other electronegative atoms in the structure, is a dominant feature in this compound compounds.
In copper(II) fluoride dihydrate, there is evidence of significant hydrogen bonding between the oxygen of a water molecule and a fluorine atom of a neighboring unit, with an O···F distance of 2.66 Å. aip.orgaip.org In copper(II) formate dihydrate, the coordinated water molecules form hydrogen bonds with the oxygen atoms of the formate groups, linking the one-dimensional chains of copper and formate ions into a three-dimensional network. iucr.org The hydrogen bond distances here are O(6)H₂O···O(1) = 2.82 Å and O(5)H₂O···O(2) = 2.79 Å. iucr.org
The crystal structure of copper iminodiacetate dihydrate is also stabilized by an extensive network of hydrogen bonds. iucr.org The imino nitrogen atom acts as a hydrogen-bond donor to a carboxylate oxygen of a neighboring molecule, and the coordinated water molecules are involved in hydrogen bonding with each other and with carboxylate oxygens. iucr.org These interactions create a robust three-dimensional supramolecular assembly.
Analysis of Copper Coordination Environment and Geometry
Powder X-ray Diffraction (XRD) for Phase Identification and Polymorphism
Powder X-ray diffraction (PXRD) is a versatile technique used for the identification of crystalline phases and the study of polymorphism. Instead of a single crystal, a finely powdered sample is used, which contains a vast number of tiny crystallites in random orientations. The resulting diffraction pattern is a unique fingerprint for a specific crystalline material.
PXRD is instrumental in confirming the phase purity of a synthesized this compound compound by comparing its experimental diffraction pattern with a reference pattern from a database or a pattern calculated from single-crystal data. researchgate.netresearchgate.net For example, the PXRD pattern for a synthesized bis(DL-α-alaninato) this compound complex can be matched with literature data to confirm its identity. researchgate.net
Furthermore, PXRD is crucial for studying polymorphism, which is the ability of a compound to exist in more than one crystalline form. Different polymorphs of the same compound will have distinct crystal structures and, therefore, different PXRD patterns. For instance, two polymorphs of Cu(6C2HP)₄(H₂O)₂₂ (where 6C2HP is 6-chloro-2-hydroxypyridine) have been identified, both crystallizing in the P2₁/c space group but with different cell parameters, which can be distinguished by their PXRD patterns. doi.org Heating these hydrated polymorphs leads to a phase transformation to an anhydrous complex, a process that is reversible upon exposure to humidity and can be monitored by PXRD. doi.org Similarly, studies on copper(II) decanoate (B1226879) have revealed the existence of multiple polymorphs, whose structures and transformations were investigated using techniques including PXRD. acs.org
Neutron Diffraction for Hydration Water Localization
While X-ray diffraction is excellent for locating heavier atoms, it is less effective at precisely determining the positions of hydrogen atoms due to their low electron density. Neutron diffraction overcomes this limitation because neutrons are scattered by atomic nuclei rather than electrons. The scattering power of hydrogen (or its isotope, deuterium) for neutrons is comparable to that of heavier atoms, allowing for the accurate localization of hydrogen atoms in water molecules within a crystal structure.
This technique has been vital in understanding the role of water in hydrated copper compounds. For example, early X-ray diffraction studies on cupric chloride dihydrate could not determine the hydrogen positions, which were later elucidated by neutron diffraction. arizona.edu Neutron diffraction studies on copper sulfate (B86663) pentahydrate (CuSO₄·5H₂O) have provided precise details on the geometry of the five distinct water molecules and their hydrogen bonding networks. arizona.edu More recent work has combined neutron and X-ray diffraction to refine the structures of copper sulfate hydrates, confirming that all hydrogen atoms are involved in conventional hydrogen bonding. uleth.ca
Neutron powder diffraction has also been used to study the structure of water confined within the nanopores of materials like copper rubeanate hydrates, revealing details about the ordering and phase transitions of the adsorbed water molecules. nih.gov
High-Pressure Phase Transformations and Structural Dynamics
Studying materials under high pressure provides insights into their structural stability and can induce phase transformations to new, denser crystalline forms. Synchrotron X-ray diffraction, often performed in a diamond anvil cell, is a primary tool for investigating these pressure-induced changes in real-time.
Research on hydrated copper-based metal-organic frameworks (MOFs), such as Cu-BTC, has shown that these materials can be remarkably stable under high pressure. rsc.org In situ synchrotron X-ray powder diffraction on hydrated Cu-BTC revealed that it maintains its crystalline structure up to pressures of at least 14.6 GPa, although non-crystal structural phase transitions related to changes in the interaction between water and the framework were observed at lower pressures. rsc.org
Studies on simpler copper compounds have also revealed pressure-induced phase transitions. For example, cuprous oxide (Cu₂O) undergoes a sequence of transformations from a cubic to a tetragonal and then to a monoclinic phase as pressure increases. frontiersin.org While direct high-pressure studies specifically on simple "this compound" compounds are less common in the literature, the techniques and principles are broadly applicable. Investigations into complex hydrated minerals like copper sulfate pentahydrate at high pressure, using a combination of neutron and X-ray diffraction, are providing a deeper understanding of how these materials behave under the extreme conditions found in planetary interiors. ansto.gov.au
In-situ Synchrotron XRD Studies
In-situ synchrotron X-ray diffraction (XRD) is a powerful technique for studying the dynamic structural changes in crystalline materials under non-ambient conditions, such as during a chemical reaction or thermal treatment. mdpi.com This method has been employed to investigate the behavior of both copper(II) chloride dihydrate and copper(II) acetate (B1210297) monohydrate.
Copper(II) Chloride Dihydrate (CuCl₂·2H₂O): Studies utilizing in-situ synchrotron XRD have provided critical insights into the thermal behavior and reaction mechanisms of copper(II) chloride dihydrate. For instance, when a model fly ash containing CuCl₂·2H₂O was heated, dynamic changes were observed. spring8.or.jp Synchrotron radiation XRD patterns showed that upon heating to around 275-300°C, CuCl₂ dechlorinates to form CuCl. spring8.or.jp This transformation from Cu(II) to Cu(I) is a key step in certain catalytic processes. spring8.or.jp The high intensity and resolution of synchrotron radiation are crucial for identifying crystalline phases that may be transient or present in low concentrations during such reactions. rsc.orgnih.gov
Copper(II) Acetate Monohydrate (Cu₂(CH₃COO)₄(H₂O)₂): The thermal decomposition of copper(II) acetate monohydrate has been monitored using in-situ XRD. These studies reveal a multi-step process. Initially, dehydration occurs, where the water of hydration is lost to form anhydrous copper(II) acetate. scirp.orgresearchgate.net This step is observed by the changes in the XRD patterns as the crystal structure adjusts to the loss of water molecules. scirp.org Further heating leads to the decomposition of the anhydrous acetate into copper oxides (like Cu₂O and CuO) and eventually metallic copper, depending on the atmosphere (air or inert). scirp.orgresearchgate.net
In-situ synchrotron XRD has also been used to monitor the mechanochemical synthesis of coordination polymers starting from copper(II) acetate monohydrate. rsc.orgrsc.org These experiments track the disappearance of the reactant's diffraction peaks and the emergence of the product's peaks in real-time. For example, in the synthesis of the metal-organic framework NENU-5, the reflections of copper(II) acetate monohydrate were observed to vanish completely after several minutes of milling, concurrent with the appearance of the product phase. rsc.org This allows for the precise determination of reaction kinetics and the identification of any transient intermediate phases. rsc.org
Influence of Jahn-Teller Distortion on Crystal Structure
The Jahn-Teller effect is a crucial concept in understanding the crystal structures of many copper(II) compounds. researchgate.net As a d⁹ ion, Cu(II) in an octahedral coordination environment has an electronically degenerate ground state, which is unstable. To remove this degeneracy and lower its energy, the complex undergoes a geometric distortion. reddit.com This typically manifests as an elongation of the octahedron along one axis, resulting in two long and four short metal-ligand bonds. researchgate.netuni-duesseldorf.de
Copper(II) Chloride Dihydrate (CuCl₂·2H₂O): The crystal structure of copper(II) chloride dihydrate provides a classic example of Jahn-Teller distortion. The copper(II) ion is in a highly distorted octahedral geometry. wikipedia.org It is coordinated to two water molecules and four chloride ions. The structure consists of a square planar arrangement of two water molecules and two chloride ions (Cl1) with typical Cu-O and Cu-Cl bond lengths of approximately 1.94 Å and 2.28 Å, respectively. mdpi.comarizona.edu The octahedron is completed by two additional, much more distant chloride ions (Cl2) from neighboring units, with long Cu-Cl bond distances of about 2.90 Å. mdpi.com This significant elongation of two trans bonds is a direct consequence of the Jahn-Teller effect, sometimes referred to as a pseudo-Jahn-Teller effect in this context. mdpi.com The compound crystallizes in the orthorhombic space group Pmna. mdpi.com
Copper(II) Acetate Monohydrate (Cu₂(CH₃COO)₄(H₂O)₂): Copper(II) acetate monohydrate features a dimeric "paddle-wheel" structure. wikipedia.org In this structure, two copper atoms are bridged by four acetate ligands. Each copper atom is coordinated to four oxygen atoms from the acetate groups in a square plane, with Cu-O bond lengths of about 1.97 Å. wikipedia.org The coordination sphere of each copper atom is completed by a water molecule in the apical position, with a longer Cu-O bond distance of approximately 2.20 Å. wikipedia.org This elongation of the axial Cu-O(water) bonds is another manifestation of the Jahn-Teller distortion. iucr.org The two copper centers are also in close proximity (around 2.62 Å), leading to significant magnetic coupling. wikipedia.org This structural arrangement is common in many other copper(II) carboxylate complexes. mdpi.comrsc.org
Table 1. Crystallographic Data for Featured this compound Compounds
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Jahn-Teller Distortion |
|---|---|---|---|---|---|---|---|---|
| Copper(II) Chloride Dihydrate | CuCl₂·2H₂O | Orthorhombic | Pmna | 7.395 | 8.056 | 3.728 | 90 | Yes, elongated octahedron wikipedia.orgmdpi.com |
| Copper(II) Acetate Monohydrate | Cu₂(CH₃COO)₄(H₂O)₂ | Monoclinic | C2/c | 13.15 | 8.52 | 13.85 | 117.0 | Yes, elongated square pyramid wikipedia.orgiucr.org |
Advanced Spectroscopic Characterization of Copper Dihydrate
Electron Paramagnetic Resonance (EPR) Spectroscopy
Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful magnetic resonance technique that provides direct insight into the electronic and geometric structure of paramagnetic species, such as the Cu(II) ion, which has a d⁹ electron configuration with one unpaired electron. mdpi.com
The EPR spectra of Cu(II) complexes are highly sensitive to the coordination environment of the metal ion. For Cu(II) systems, which are often found in distorted octahedral, square pyramidal, or square planar geometries, the spectra are typically anisotropic, characterized by different g-values along different molecular axes (gₓ, gᵧ, g₂). acs.orglibretexts.org This anisotropy of the g-tensor provides critical information about the ground electronic state and the geometry of the complex.
In many copper(II) dihydrate complexes with square planar or elongated octahedral geometry, the unpaired electron resides in the d(x²-y²) orbital. researchgate.net This leads to an axial EPR spectrum where the g-value parallel to the principal symmetry axis (g∥) is greater than the g-value perpendicular to it (g⊥). The relationship is typically g∥ > g⊥ > 2.0023 (the g-value for a free electron). Conversely, if the unpaired electron is in the d(z²) orbital, which can occur in compressed octahedral or trigonal bipyramidal geometries, the relationship becomes g⊥ > g∥ ≈ 2.0023. researchgate.net The deviation of these g-values from the free-electron value arises from spin-orbit coupling and provides a measure of the covalent character of the metal-ligand bonds. mdpi.com
Table 1: Representative EPR g-tensor Values for Different Cu(II) Geometries
| Geometry | Ground State | g-Tensor Relationship | Typical g∥ Value | Typical g⊥ Value |
|---|---|---|---|---|
| Elongated Octahedral | d(x²-y²) | g∥ > g⊥ | 2.2 - 2.4 | 2.04 - 2.10 |
| Square Pyramidal | d(x²-y²) | g∥ > g⊥ | 2.2 - 2.4 | 2.05 - 2.10 |
| Compressed Octahedral | d(z²) | g⊥ > g∥ | ~2.0 | 2.15 - 2.25 |
Note: The values presented are typical ranges and can vary based on the specific ligand environment. acs.orgresearchgate.net
EPR spectroscopy is also instrumental in studying magnetic exchange interactions between adjacent Cu(II) centers in binuclear or polynuclear complexes. A classic example that illustrates this principle is copper(II) acetate (B1210297) monohydrate, a binuclear complex where two copper ions are bridged by four acetate ligands. tandfonline.comresearchgate.net In such dimeric systems, the two unpaired electrons on the Cu(II) centers (each with S=1/2) couple to form a diamagnetic singlet ground state (S=0) and an excited triplet state (S=1). researchgate.nettubitak.gov.tr
At very low temperatures, the complex populates the EPR-silent singlet ground state. As the temperature increases, the triplet state becomes populated, giving rise to a characteristic EPR spectrum. This spectrum can be used to determine the zero-field splitting parameters (D and E) and the exchange coupling constant (J), which quantify the strength of the antiferromagnetic or ferromagnetic interaction between the metal ions. tandfonline.comroyalsocietypublishing.org In systems with extended networks, such as catena-[bis(μ-pyridine-2-carboxylato)-copper dihydrate], inter-center isotropic exchange interactions can lead to the collapse of the hyperfine structure into a single broad line in the powder EPR spectrum. researchgate.netresearchgate.net
Analysis of Cu(II) Spin States and Magnetic Anisotropy
Vibrational Spectroscopy (FTIR and Raman Spectroscopy)
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, probes the vibrational modes of molecules. It is an essential tool for identifying functional groups, determining coordination modes of ligands, and analyzing non-covalent interactions like hydrogen bonding.
When a ligand coordinates to a metal ion like Cu(II), the electron density distribution in the ligand is altered, leading to shifts in its characteristic vibrational frequencies. Carboxylate ligands, such as acetate, are common in copper dihydrate complexes and provide a clear example. The free carboxylate ion (RCOO⁻) exhibits two characteristic stretching vibrations: an asymmetric stretch (νₐₛ) and a symmetric stretch (νₛ). The frequency separation between these two bands (Δν = νₐₛ - νₛ) is highly diagnostic of the carboxylate's coordination mode. aelsindia.com
Monodentate: The Δν value is significantly larger than in the ionic salt.
Bidentate Chelating: The Δν value is significantly smaller than in the ionic salt.
Bidentate Bridging: The Δν value is comparable to or slightly larger than in the ionic salt. For example, in copper acetate caffeine (B1668208) complexes, the separation value of Δ=175 cm⁻¹ is characteristic of a bidentate bridging mode. aelsindia.com
The coordination of other ligands also results in observable shifts. For instance, the coordination of nitrogen-containing heterocyclic ligands can be confirmed by shifts in the C=N or ring breathing modes. cdnsciencepub.com The appearance of new bands in the low-frequency region (typically below 600 cm⁻¹) can often be assigned to the formation of Cu-O and Cu-N bonds. aelsindia.comsemanticscholar.org
Table 2: Correlation of Carboxylate (COO⁻) Stretching Frequencies with Coordination Mode
| Coordination Mode | Frequency Separation (Δν = νₐₛ - νₛ) | Example IR Bands (cm⁻¹) |
|---|---|---|
| Ionic (e.g., Sodium Acetate) | ~148-164 cm⁻¹ | νₐₛ: ~1578, νₛ: ~1414-1430 |
| Monodentate | > 200 cm⁻¹ | νₐₛ increases, νₛ decreases |
| Bidentate Chelating | < 110 cm⁻¹ | νₐₛ decreases, νₛ increases |
Source: Based on data from references aelsindia.comresearchgate.net.
In hydrated complexes, vibrational spectroscopy is crucial for studying the coordinated and lattice water molecules. The presence of water is typically confirmed by broad absorption bands in the FTIR spectrum in the 3200-3500 cm⁻¹ region, corresponding to the O-H stretching vibrations (ν(O-H)). mdpi.comunl.pt The bending mode (δ(HOH)) of water usually appears around 1600-1630 cm⁻¹.
The frequencies and shapes of these bands are sensitive to the strength of hydrogen bonds. Stronger hydrogen bonding typically leads to a broadening and a shift of the ν(O-H) band to lower wavenumbers. researchgate.net In some crystal structures, such as that of Na₂Cu(SO₄)₂·2H₂O, distinct water molecules can have different hydrogen bond environments, leading to multiple, resolved O-H stretching bands. ijsrst.com The analysis of these bands in both FTIR and Raman spectra allows for the detailed mapping of the hydrogen bonding network that stabilizes the crystal structure. acs.orgresearchgate.net
Identification of Ligand Vibrational Modes and Coordination Shifts
X-ray Photoelectron Spectroscopy (XPS) for Surface and Oxidation State Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and, critically, the oxidation state of elements within the top few nanometers of a sample.
For copper compounds, XPS is exceptionally effective at distinguishing between the different oxidation states: Cu(0), Cu(I), and Cu(II). surfacesciencewestern.com The analysis focuses on the Cu 2p core level spectrum, which consists of two main peaks: Cu 2p₃/₂ and Cu 2p₁/₂. The key feature for identifying Cu(II) is the presence of strong "shake-up" satellite peaks at binding energies approximately 8-10 eV higher than the main peaks. nih.govthermofisher.com These satellites arise from a ligand-to-metal charge transfer that occurs simultaneously with the photoemission process in paramagnetic d⁹ Cu(II) systems. In contrast, the diamagnetic d¹⁰ configuration of Cu(I) and Cu(0) does not produce these characteristic satellites. nih.govacs.org
The binding energy of the main Cu 2p₃/₂ peak for Cu(II) compounds is typically found between 933 and 936 eV. researchgate.net For instance, the peak for Cu(OH)₂ is observed around 934.7 eV, accompanied by strong satellite features. surfacesciencewestern.comxpsdatabase.net While the main peak positions of Cu(0) and Cu(I) can overlap near 932.6 eV, the absence of the shake-up satellite is a definitive indicator for these lower oxidation states. thermofisher.comxpsfitting.com It is important to note that prolonged exposure to X-rays during analysis can sometimes cause the reduction of Cu(II) to Cu(I), a factor that must be considered during data acquisition. thermofisher.com
Table 3: Typical XPS Binding Energies for Copper Species (Cu 2p₃/₂ Region)
| Copper Species | Oxidation State | Main Peak BE (eV) | Satellite Peak Features |
|---|---|---|---|
| Cu Metal | Cu(0) | ~932.6 | Absent |
| Copper(I) Oxide (Cu₂O) | Cu(I) | ~932.5 | Absent or very weak |
| Copper(II) Oxide (CuO) | Cu(II) | ~933.6 | Present and strong (~940-944 eV) |
Source: Data compiled from references surfacesciencewestern.comthermofisher.comxpsfitting.comresearchgate.net.
UV-Visible Spectroscopy for Electronic Transitions and Coordination Chemistry
UV-Visible spectroscopy is a powerful technique for probing the electronic structure and coordination environment of transition metal complexes like those of copper(II). The d⁹ electronic configuration of Cu(II) gives rise to characteristic d-d electronic transitions, the energies of which are sensitive to the geometry and nature of the surrounding ligands.
Copper(II) Acetate Monohydrate:
This compound exists as a paddlewheel-shaped dimer with two copper atoms bridged by four acetate ligands. scirp.org Each copper atom is also coordinated to one water molecule, completing a square pyramidal geometry. A significant feature of this dimeric structure is the antiferromagnetic coupling between the two copper centers, which influences its spectroscopic properties. cdnsciencepub.com
The UV-Visible spectrum of copper(II) acetate monohydrate in solution displays two main absorption bands:
A broad, weak band in the visible region (~680-700 nm): This band is assigned to d-d transitions of the copper(II) ion. Its low intensity is typical for d-d transitions which are Laporte-forbidden. uni-muenchen.de
A more intense band in the near-UV region (~375 nm): This band was initially a subject of debate but is now understood to arise from a combination of factors, including a binuclear electron transfer band polarized along the Cu-Cu axis. uni-muenchen.de
Copper(II) Chloride Dihydrate:
In the solid state, CuCl₂(H₂O)₂ consists of a polymeric structure with each copper atom being in a distorted octahedral environment. In aqueous solution, the coordination environment changes, and various aquated chloro-copper(II) species can exist, such as [Cu(H₂O)₆]²⁺, [CuCl(H₂O)₅]⁺, and [CuCl₂(H₂O)₄]. The observed UV-Visible spectrum is a composite of these different species.
The spectrum of copper(II) chloride dihydrate in aqueous solution typically shows a broad absorption maximum in the near-IR region, around 800-815 nm, which is characteristic of the d-d transitions for the aquated copper(II) ion, [Cu(H₂O)₆]²⁺. nsf.govcrimsonpublishers.com The color of the solution can change dramatically depending on the solvent and concentration of chloride ions due to shifts in the equilibrium between different coordinated species (solvatochromism). nsf.gov For instance, in solvents like acetone, the absorption peak shifts to longer wavelengths (e.g., 927 nm), reflecting a change in the coordination sphere. nsf.gov In the presence of high concentrations of chloride ions, species like the tetrachlorocuprate(II) ion, [CuCl₄]²⁻, can form, which has distinct and more intense charge-transfer bands.
Interactive Data Table: UV-Visible Absorption Maxima (λmax) for Copper Complexes
| Compound | Solvent/State | λmax (nm) | Band Assignment |
| Copper(II) Acetate Monohydrate | EPA Solution | ~700 | d-d transitions (singlet & triplet) |
| Copper(II) Acetate Monohydrate | EPA Solution | ~375 | Binuclear electron transfer |
| Copper(II) Chloride Dihydrate | Aqueous Solution | ~815 | d-d transitions ([Cu(H₂O)₆]²⁺) |
| Copper(II) Chloride Dihydrate | Acetone | 927 | d-d transitions (solvated species) |
| Copper(II) Chloride Dihydrate | Methanol | 205, 242, 298, 327 | Ligand-to-metal charge transfer |
Nuclear Magnetic Resonance (NMR) Studies
NMR spectroscopy is a cornerstone technique for structural elucidation of diamagnetic molecules. However, its application to paramagnetic species like copper(II) complexes is more complex. The unpaired electron on the Cu(II) ion causes significant line broadening and large chemical shifts (hyperfine shifts) in the NMR spectra of nearby nuclei, often rendering the spectra uninterpretable.
Despite these challenges, NMR can provide valuable information under specific conditions:
Paramagnetically Shifted Resonances: For some copper(II) complexes, particularly those with strong magnetic coupling between metal centers, the electronic relaxation rates can be altered in a way that allows for the observation of relatively sharp, hyperfine-shifted signals. acs.org In the case of the dimeric copper(II) acetate, the antiferromagnetic coupling leads to a diamagnetic (S=0) ground state. While the triplet (S=1) excited state is thermally accessible, its presence allows for specialized NMR experiments. cdnsciencepub.comtandfonline.com
Solid-State NMR: Solid-state NMR has been successfully used to study the ⁶³Cu nucleus in copper(II) acetate monohydrate. tandfonline.com These studies, performed at low temperatures (20-60 K), allowed for the detection of NMR transitions and the determination of the electric quadrupole coupling tensor at the copper nucleus. tandfonline.com
Ligand-Centered NMR: While direct observation of nuclei near the paramagnetic center is difficult, ¹H NMR can be used to study the ligands themselves. For example, in studies involving the reaction of CuCl₂ with biological molecules in plasma or urine, ¹H NMR can monitor the displacement of ligands and their binding to other species.
Studying Exchange Kinetics: NMR can be used to probe the kinetics of ligand exchange in Cu(II)-peptide complexes. nih.gov By analyzing the paramagnetic relaxation rates, it is possible to evaluate the exchange rates of ligands from the copper coordination sphere and even calculate copper-proton distances to determine the solution structure of these complexes. nih.gov
The direct application of standard ¹H or ¹³C NMR for routine structural characterization of simple copper(II) dihydrate salts like copper(II) acetate or copper(II) chloride is generally not feasible due to the paramagnetic nature of the Cu(II) ion. However, advanced NMR techniques and applications to more complex systems demonstrate its potential to provide unique structural and dynamic insights. acs.orgnih.gov
Computational and Theoretical Investigations of Copper Dihydrate Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. It has been extensively applied to study copper dihydrate systems, providing valuable information that complements experimental findings. inorgchemres.orgresearchgate.net
DFT calculations are instrumental in determining the stable geometries of this compound complexes. inorgchemres.org For instance, in studies of Cu(L)2(H2O)2 complexes, DFT at the B3LYP/6-311+G(d,p) level of theory has been used to optimize the molecular geometry, providing insights into bond lengths and angles. inorgchemres.org
The electronic structure of hydrated Cu(II) ions, [Cu(H2O)n]2+, has been a subject of extensive research. DFT studies have shown that for smaller clusters (n=2-4), planar geometries are often favored. Specifically, [Cu(H2O)2]2+, [Cu(H2O)3]2+, and [Cu(H2O)4]2+ complexes tend to adopt linear, trigonal planar, and square planar structures, respectively. researchgate.net The stability of different coordination numbers (four, five, or six) in aqueous solution is a topic of ongoing debate, with DFT calculations suggesting that a five-coordinate square-pyramidal geometry is often the most stable, though six-coordinate structures may also coexist. researchgate.net The choice of the functional, particularly the amount of exact exchange included, can significantly impact the predicted relative energies and spin density distribution in these complexes. acs.org
Table 1: Selected Optimized Geometrical Parameters for a [Cu(L)2(H2O)2]SO4 Complex
| Parameter | Bond Length (Å) / Angle (°) |
| Cu-O(water) | 2.05 |
| Cu-N(ligand) | 2.02 |
| O-Cu-O | 90.5 |
| N-Cu-N | 92.3 |
| O-Cu-N | 88.7 |
Note: This is a representative table with hypothetical data based on typical values found in computational studies of similar complexes.
DFT is a valuable tool for predicting spectroscopic parameters, which can then be compared with experimental data to validate the theoretical model. For copper(II) complexes, which are paramagnetic, Electron Paramagnetic Resonance (EPR) spectroscopy is a key characterization technique. DFT calculations can predict the g-tensor and hyperfine coupling constant (A) of Cu(II) complexes. mdpi.commdpi.com The choice of functional is crucial for accuracy, with studies showing that different functionals may be optimal for predicting g and A values. For example, PBE0 often performs well for g-tensor predictions, while B3LYP can provide good estimates for the hyperfine coupling constant A. mdpi.com In copper-doped zinc creatininium sulfate (B86663), DFT calculations have been used to confirm the unpaired electronic structures of both the Cu(II) site and resulting free radicals upon UV exposure. acs.org
Vibrational frequencies calculated using DFT can be correlated with experimental infrared (IR) and Raman spectra. For a mixed ligand Cu(II) complex, [Cu(Me2mal)(bpy)(H2O)]∙H2O, DFT calculations at the B3LYP/6-31G level have been used to compute vibrational frequencies, showing good agreement with experimental FT-IR spectra. dergipark.org.tr These calculations help in the assignment of vibrational modes to specific molecular motions, such as Cu-N and Cu-O stretching vibrations. dergipark.org.tr
Table 2: Comparison of Experimental and DFT-Calculated Spectroscopic Data
| Spectroscopic Parameter | Experimental Value | Calculated Value (Functional) |
| EPR g∥ | 2.25 - 2.35 | 2.28 (PBE0) |
| EPR A∥ (x 10⁻⁴ cm⁻¹) | 140 - 180 | 155 (B3LYP) |
| IR ν(Cu-O) (cm⁻¹) | 601 | 584 (B3LYP/6-31G) |
| IR ν(Cu-N) (cm⁻¹) | 634 | 652 (B3LYP/6-31G) |
Note: This table presents a generalized comparison of typical experimental and calculated values. Actual values are highly system-dependent.
In binuclear or polynuclear copper complexes, the magnetic interactions between the metal centers are of great interest. These interactions can be ferromagnetic (spins align parallel) or antiferromagnetic (spins align antiparallel). DFT, particularly using a broken-symmetry approach, is a powerful method to calculate the magnetic exchange coupling constant (J), which quantifies the strength and nature of this interaction. mdpi.com
Studies on hydroxido-bridged dinuclear Cu(II) complexes have shown a clear correlation between the Cu-O-Cu bridging angle and the magnetic coupling. A transition from ferromagnetic to antiferromagnetic coupling is observed as the bridging angle increases. mdpi.com Similarly, in oxalate-bridged copper(II) complexes, the magnetic behavior is determined by the overlap between the magnetic orbitals of the two copper ions. unifi.it Computational studies on catena-[bis(μ-pyridine-2-carboxylato)-copper dihydrate] have suggested that a change from ferromagnetic to antiferromagnetic coupling with decreasing temperature may be due to a shortening of the apical Cu-O bond. conicet.gov.ar
Prediction of Spectroscopic Parameters (EPR, Vibrational Frequencies)
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules and materials over time. For this compound systems, MD simulations, often in combination with quantum mechanics (QM/MM), provide insights into the hydration structure and ligand exchange dynamics of the Cu(II) ion in aqueous solution. aip.org These simulations have been crucial in the ongoing discussion about the coordination number of aqueous Cu(II), with many studies suggesting a dynamic equilibrium between five- and six-coordinate species. researchgate.net Ab initio quantum mechanical charge field molecular dynamics (QMCF-MD) simulations have highlighted the need for an extended quantum mechanical region that includes the first two hydration shells for an accurate description of the dynamics of water exchange. aip.org
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions
Natural Bond Orbital (NBO) analysis is a computational technique used to study bonding and intermolecular interactions in molecular systems. It provides a localized picture of the electron density in terms of atomic and bond orbitals. In the context of this compound systems, NBO analysis helps to understand the nature of the copper-water bond and other interactions. For example, in a study of cis-[Cu(orotato)(NH3)2], NBO analysis was used to derive the natural charges on the atoms, providing insight into the non-covalent Cu(II)–π interactions that stabilize the crystal structure. researchgate.net NBO analysis can also quantify the charge transfer between the ligands and the copper ion, which is crucial for understanding the electronic structure and reactivity of the complex. scispace.com
Time-Dependent DFT (TD-DFT) for Electronic Transitions and Optical Properties
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to calculate the excited state properties of molecules, such as electronic transition energies and oscillator strengths. This allows for the simulation and interpretation of UV-Vis absorption spectra. jocpr.com For copper(II) complexes, TD-DFT can be used to assign the observed absorption bands to specific electronic transitions, such as d-d transitions or ligand-to-metal charge transfer (LMCT) bands. doi.org In a study of a mixed ligand Cu(II) complex, TD-DFT calculations helped to understand the electronic transitions observed in the UV-Vis spectrum. dergipark.org.tr Similarly, for Cu(proline)2 complexes, TD-DFT calculations predicted that d-d transitions dominate the optical properties in the visible range. unifi.it The choice of functional and the inclusion of solvent effects, often through a polarizable continuum model (PCM), are important for obtaining accurate results that correlate well with experimental spectra. jocpr.com
Chemical Reactivity and Transformation Mechanisms of Copper Dihydrate
Thermal Decomposition Pathways and Dehydration Kinetics
The thermal stability of copper dihydrate is limited, and upon heating, it undergoes a well-defined decomposition process, primarily involving the loss of its two water molecules of hydration. The kinetics and temperature range of this dehydration are highly dependent on experimental conditions such as heating rate and atmospheric pressure.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques used to elucidate the thermal decomposition mechanism of this compound salts. TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow associated with thermal transitions.
For a representative compound like copper(II) chloride dihydrate (CuCl₂·2H₂O), TGA reveals a distinct mass loss corresponding to the removal of the two water molecules. This dehydration typically occurs in a single, well-defined step. The theoretical mass loss for this process is approximately 21.14%, calculated from the molar masses of water and the hydrated salt. Experimental results from TGA consistently confirm a mass loss in this range, typically occurring between 100 °C and 200 °C, depending on the heating rate.
Concurrent DSC analysis shows a strong endothermic peak in the same temperature range as the TGA mass loss. This peak signifies that the dehydration process is energy-intensive, requiring an input of thermal energy to break the coordinate bonds between the copper ion and the water ligands and to vaporize the water. The enthalpy of dehydration can be quantified from the area of this DSC peak.
Below is a data table summarizing typical findings from the thermal analysis of copper(II) chloride dihydrate.
Interactive Table: TGA/DSC Data for Copper(II) Chloride Dihydrate Decomposition
| Parameter | Observation | Typical Range/Value | Scientific Interpretation |
| TGA Mass Loss | Single-step weight loss | 21.0 - 21.2% | Corresponds to the loss of two molecules of water (H₂O). |
| Decomposition Temperature | Onset temperature of mass loss | 90 - 110 °C | Temperature at which dehydration begins. |
| Peak Decomposition Temp | Temperature of maximum rate of loss | 130 - 160 °C | The point of fastest dehydration kinetics. |
| DSC Event | Single endothermic peak | Coincides with TGA mass loss | Confirms that the dehydration process is an endothermic reaction. |
| Enthalpy of Dehydration (ΔH) | Calculated from DSC peak area | Varies with conditions | Energy required to remove the water of hydration from the crystal lattice. |
The primary product resulting from the complete thermal dehydration of a this compound salt is its corresponding anhydrous phase. In the case of copper(II) chloride dihydrate, the decomposition reaction is as follows:
CuCl₂·2H₂O(s) → CuCl₂(s) + 2H₂O(g)
The resulting product, anhydrous copper(II) chloride, is a brownish-yellow solid, in contrast to the blue-green color of the hydrated form. This color change is a direct consequence of the change in the coordination environment of the Cu(II) ion.
For dihydrate compounds that dehydrate in a single step, distinct solid-state intermediate products (e.g., a monohydrate) are generally not isolated under dynamic heating conditions like TGA. The transformation proceeds directly from the dihydrate to the anhydrous phase. The stability of the resulting anhydrous salt is also limited; at much higher temperatures (above 500 °C), it can further decompose into copper(I) chloride and chlorine gas.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
Solid-State Transformations and Phase Stability
The removal of water molecules from the crystal lattice of this compound induces a significant solid-state transformation. The crystal structure of the dihydrate is fundamentally different from that of the anhydrous phase. For example, in solid copper(II) chloride dihydrate, the copper centers feature a distorted octahedral coordination geometry, involving bridging chloride ions and coordinated water molecules.
Upon dehydration, this structure collapses and rearranges into the more compact, layered structure of anhydrous copper(II) chloride. This transformation involves the breaking of Cu-OH₂ bonds and the formation of new Cu-Cl linkages as the lattice reconfigures.
The phase stability is a function of both temperature and the partial pressure of water vapor in the surrounding atmosphere. At room temperature and moderate humidity, the dihydrate is the thermodynamically stable phase. However, under vacuum or in a desiccated environment, it can slowly lose water even without significant heating. Conversely, the anhydrous phase is hygroscopic and will readily absorb atmospheric moisture to revert to the dihydrate form, demonstrating the reversible nature of this solid-state transformation under ambient conditions.
Mechanistic Studies of Ligand Exchange and Complex Formation
In solution, the copper(II) ion from a dissolved this compound salt exists as a coordination complex, typically the tetraaquacopper(II) ion, [Cu(H₂O)₄]²⁺, which is responsible for the characteristic blue color of the solution. The water molecules in this complex are labile and can be readily replaced by other ligands in a process known as ligand exchange.
The mechanism of these reactions is typically a stepwise substitution. When a ligand with a higher affinity for the Cu(II) ion is introduced, it displaces the water ligands one by one. For example, the addition of concentrated hydrochloric acid to a solution of copper(II) chloride dihydrate results in a dramatic color change from blue to green and then to yellow. This is due to the stepwise formation of various chloroaquacopper(II) complexes, culminating in the formation of the yellow tetrachlorocuprate(II) ion, [CuCl₄]²⁻.
[Cu(H₂O)₄]²⁺(aq) + 4Cl⁻(aq) ⇌ [CuCl₄]²⁻(aq) + 4H₂O(l)
Similarly, the addition of ammonia (B1221849) results in the formation of the deep blue-violet tetraamminecopper(II) complex, [Cu(NH₃)₄]²⁺. The stability of the resulting complex is determined by the relative bond strengths between the copper ion and the competing ligands (water vs. the new ligand).
Interactive Table: Examples of Ligand Exchange Reactions
| Reactant Added | New Ligand | Product Complex | Observed Color Change |
| Hydrochloric Acid | Chloride (Cl⁻) | [CuCl₄]²⁻ | Blue → Green → Yellow |
| Ammonia | Ammonia (NH₃) | [Cu(NH₃)₄]²⁺ | Blue → Deep Blue/Violet |
| Potassium Iodide | Iodide (I⁻) | CuI (precipitate) | Blue → Brown/Yellow (I₂ formation) |
Redox Chemistry of this compound in Non-Biological Systems
The copper(II) center in this compound is a moderately strong oxidizing agent and can participate in a variety of redox reactions. The most common transformation is the reduction of Cu(II) to either Cu(I) or elemental Cu(0).
A classic example is the displacement reaction with a more electropositive metal, such as zinc or iron. Placing a piece of zinc metal into an aqueous solution of copper(II) chloride dihydrate results in the deposition of elemental copper onto the zinc surface.
Cu²⁺(aq) + Zn(s) → Cu(s) + Zn²⁺(aq)
In this reaction, Cu(II) is reduced to Cu(0), and the zinc metal is oxidized to Zn(II).
Copper(II) can also act as an oxidant towards certain anions. A notable reaction occurs with iodide ions. When a solution of potassium iodide is added to a copper(II) salt solution, the Cu(II) ions are reduced to insoluble copper(I) iodide, while the iodide ions are oxidized to form iodine.
2Cu²⁺(aq) + 4I⁻(aq) → 2CuI(s) + I₂(aq)
Furthermore, this compound and its derivatives serve as catalysts or reagents in non-biological organic synthesis, where the Cu(II)/Cu(I) redox couple is often central to the catalytic cycle. For instance, in certain cross-coupling reactions, the Cu(II) species may be reduced in situ to the active Cu(I) catalyst, which then facilitates the formation of new carbon-carbon or carbon-heteroatom bonds.
Advanced Material and Catalytic Applications of Copper Dihydrate
Heterogeneous Catalysisrsc.orgikm.org.my
Copper(II) acetate (B1210297) dihydrate is a prominent catalyst in numerous organic reactions. rsc.orgchemrxiv.org Its effectiveness stems from its ability to facilitate a range of transformations, often under mild conditions. mdpi.com
Oxidative Coupling Reactionsrsc.org
Copper(II) acetate dihydrate is frequently employed as a catalyst in oxidative coupling reactions. These reactions are crucial for forming carbon-carbon and carbon-heteroatom bonds. For instance, it catalyzes the coupling of N-aryl tetrahydroisoquinolines, where it facilitates the oxidation step to form iminium ions as key intermediates. acs.org Mechanistic studies suggest that these reactions can proceed via an initial electron transfer from the amine to the Cu(II) center. acs.org
In some cases, copper acetate's role is to assist in steps like β-hydride elimination in multi-catalyst systems. mdpi.com It has also been used in the oxidative coupling of phenols and naphthols, where it can be part of a catalytic system that uses molecular oxygen as the terminal oxidant. nih.gov
| Reaction Type | Role of Copper Dihydrate | Reference |
| Oxidative Coupling of N-aryl tetrahydroisoquinolines | Catalyst for iminium ion formation | acs.org |
| Rh(III)-catalyzed C-H activation | Assists in β-hydride elimination | mdpi.com |
| Oxidative Coupling of Naphthols | Catalyst with O2 as oxidant | nih.gov |
Photo-catalytic Activity in Organic Transformationsrsc.org
Copper-based catalysts, including those derived from this compound precursors, are gaining attention for their photo-catalytic applications. researchgate.net These catalysts can be activated by visible light to promote organic transformations. acs.org For example, copper oxide nanoparticles (CuO NPs), which can be synthesized from copper acetate, have shown excellent photocatalytic efficiency in degrading industrial dyes under solar light. sci-hub.se In these processes, the photo-excited catalyst generates reactive oxygen species (ROS) that break down the organic pollutants. oaepublish.comnih.gov The bifunctionality of copper photocatalysts often allows them to direct and influence synthetic processes in novel ways. researchgate.net
Copper-doped titanium dioxide (Cu/TiO2) has demonstrated significantly higher generation rates of superoxide (B77818) radicals (O2•−) and hydroxyl radicals (•OH) under visible light compared to undoped TiO2. oaepublish.com Similarly, copper-doped zinc oxide nanoparticles have been utilized for the photocatalytic degradation of dyes like methyl orange. mdpi.com
Activation Mechanisms in Peroxide Systemsnih.gov
Copper(II) compounds can activate peroxides, such as hydrogen peroxide (H2O2), to generate highly reactive radicals for oxidation reactions. This process is often referred to as a Fenton-like reaction. researchgate.netsci-hub.se The mechanism typically involves the reduction of Cu(II) to Cu(I) by the peroxide, followed by the reaction of Cu(I) with another peroxide molecule to produce hydroxyl radicals. researchgate.net
The presence of certain ions, like bicarbonate (HCO3−), can significantly enhance the catalytic activity of the Cu(II)/H2O2 system. sci-hub.se In such systems, the formation of copper-carbonate complexes is believed to be crucial for the activation of H2O2. sci-hub.se The catalytic efficiency of these systems is influenced by factors like pH and the presence of coordinating ligands. researchgate.netresearchgate.net
Coordination Polymers and Metal-Organic Frameworks (MOFs) utilizing Dihydrate Building Blocksrsc.orgchemrxiv.orgacs.orgrsc.orgsci-hub.semdpi.comtsijournals.complos.org
Copper(II) acetate dihydrate is a common and effective precursor for the synthesis of coordination polymers and Metal-Organic Frameworks (MOFs). eeer.orgacs.org These materials are constructed from metal ions or clusters linked by organic ligands to form one-, two-, or three-dimensional structures. rsc.orgtci-thaijo.org
The synthesis of the well-known MOF, HKUST-1 (also known as Cu3(BTC)2), often utilizes copper(II) acetate dihydrate as the copper source, reacting with 1,3,5-benzenetricarboxylic acid (H3BTC). rsc.orgtsijournals.comacs.org The choice of copper salt can influence the properties of the resulting MOF, with copper acetate being favorable for producing high surface area materials. acs.org Mechanochemical methods, which involve grinding the solid reactants together, have been successfully used to synthesize copper-based MOFs from copper(II) acetate dihydrate, offering a solvent-free route. tsijournals.comeeer.org
The dihydrate nature of the precursor can be significant. For example, a hydrated copper acetate complex of N-[(pyridin-4-yl)methyl]pyrazine-2-carboxamide forms a MOF where water molecules are incorporated into the crystal structure, participating in hydrogen bonding. iucr.org The versatility of copper(II) acetate dihydrate as a building block is further demonstrated in its use with various organic linkers to create a diverse range of coordination polymers with different topologies and properties. rsc.orgmdpi.comsharif.eduresearchgate.net
| MOF/Coordination Polymer | Organic Linker(s) | Synthesis Method | Reference |
| HKUST-1 | 1,3,5-benzenetricarboxylic acid (H3BTC) | Solvothermal/Mechanochemical | rsc.orgtsijournals.comacs.org |
| [Cu(INA)2] | Isonicotinic acid (INA) | Mechanochemical (grinding) | tsijournals.com |
| Cu2(BDC)2(DABCO) | 1,4-benzenedicarboxylic acid (H2BDC), 1,4-diazabicyclo[2.2.2]octane (DABCO) | Ball-milling | sharif.edu |
| [Cu(C11H9N4O)(CH3CO2)]·2H2O | N-[(pyridin-4-yl)methyl]pyrazine-2-carboxamide | Not specified | iucr.org |
| {[Cu2(btec)(OH2)4]·2H2O} | 1,2,4,5-benzenetetracarboxylic acid (H4btec) | Hydrothermal | acs.org |
Role in the Synthesis and Stabilization of Metallic Copper Nanoparticles and Filmseeer.org
Copper(II) acetate dihydrate is a widely used precursor for the synthesis of copper and copper oxide nanoparticles (NPs). mdpi.comrasayanjournal.co.in The synthesis often involves the reduction of the copper(II) salt in a solution. Various methods, including chemical reduction, sol-gel, and green synthesis approaches, utilize copper acetate. ikm.org.myrasayanjournal.co.in
For instance, copper oxide nanoparticles have been synthesized via a sol-gel method by precipitating copper(II) acetate dihydrate in an alkaline medium. rasayanjournal.co.in Green synthesis routes employ natural extracts, such as those from Psidium guajava leaves or Euphorbia esula L., which act as both reducing and capping agents, to produce CuO NPs from copper acetate. ikm.org.mysci-hub.se The choice of precursor can influence the size and morphology of the resulting nanoparticles. rsc.org
Incorporation in Doped Metal Oxide Systems for Tailored Propertiescsu.edu.cnresearchgate.net
Copper(II) acetate dihydrate is utilized as a doping agent to modify the properties of other metal oxide systems. Doping metal oxides with copper can significantly alter their structural, optical, electrical, and catalytic properties. plos.orgmdpi.com
For example, zinc oxide (ZnO) nanoparticles have been doped with copper using copper acetate as the copper precursor. researchgate.net The incorporation of Cu²⁺ ions into the ZnO lattice can be confirmed by various characterization techniques. researchgate.net Such doping has been shown to reduce the optical band gap of ZnO and enhance its photocatalytic activity. oaepublish.comresearchgate.net The ionic radius of Cu²⁺ (0.73 Å) is very similar to that of Zn²⁺ (0.74 Å), which facilitates its incorporation into the ZnO crystal structure. plos.org
Copper-doped TiO2 has also been shown to exhibit superior photocatalytic performance compared to its undoped counterpart. oaepublish.com The tailored properties achieved through doping make these materials suitable for a range of applications, including photocatalysis and antibacterial agents. oaepublish.complos.org
Surface Chemistry Applications: Corrosion Inhibition Mechanisms
The application of copper compounds, particularly those derived from or utilized in conjunction with copper(II) chloride dihydrate, in the field of corrosion inhibition is a subject of significant research. These compounds are instrumental in protecting various metallic substrates, such as mild steel and aluminum alloys, from degradation in aggressive environments. The primary mechanism of their protective action involves the formation of a durable film on the metal surface, which acts as a barrier to corrosive agents. This film formation is a complex process governed by adsorption phenomena, including both physical and chemical interactions between the inhibitor molecules and the metal.
The effectiveness of these copper-based inhibitors is often evaluated through electrochemical techniques like Electrochemical Impedance Spectroscopy (EIS) and potentiodynamic polarization, as well as surface analysis methods such as Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDX). These studies provide quantitative data on inhibition efficiency and offer insights into the mechanistic aspects of corrosion protection.
Detailed Research Findings
Research has demonstrated that copper complexes, often synthesized using copper(II) chloride dihydrate as a precursor, exhibit significant corrosion inhibition properties. For instance, copper(II) complexes with amino acid-derived Schiff bases have been shown to be effective inhibitors for mild steel in acidic solutions like 1 M HCl. In one study, a complex of copper with a methionine-derived Schiff base and triphenylphosphine, synthesized using copper(II) chloride dihydrate, achieved a maximum inhibition efficiency of 75% at a concentration of 3 mmol. orientjchem.orgsemanticscholar.org The protective action is attributed to the adsorption of the complex on the steel surface, a process that follows the Langmuir adsorption isotherm. orientjchem.orgsemanticscholar.org The presence of heteroatoms such as N, O, S, and P in the complex facilitates its adsorption and the formation of a widespread protective film that blocks the active corrosion sites. orientjchem.orgsemanticscholar.org
The table below summarizes key research findings on the corrosion inhibition effects of various copper compounds and their derivatives.
Interactive Data Table: Corrosion Inhibition Research Findings
| Inhibitor System | Metal Substrate | Corrosive Medium | Inhibitor Concentration | Temperature | Inhibition Efficiency (%) | Analytical Methods | Corrosion Inhibition Mechanism |
| [CuCl(SMet)PPh₃·H₂O] complex | Mild Steel | 1 M HCl | 3 mmol | Room Temp. | 75 | Weight Loss | Adsorption, Protective Film Formation, Blocking of Active Sites |
| Crude Glycerol (forming Cu-complexes) | Aluminum Alloy | 0.1% NaCl | 2.5 g/L | Not Specified | 79 | Not Specified | Physical and Partial Chemical Adsorption, Formation of Copper-Glycerol Complexes |
| Lanthanum Chloride (LaCl₃) | Al-Cu-Mg Alloy | 0.5 M NaCl | 1000 ppm | Not Specified | 89.09 | Potentiodynamic Polarization, EIS | Cathodic Inhibition, Formation of a Passive Hydroxide (B78521) Film |
| N,N-bis(2-ethylhexyl)-4-methyl-1H-benzotriazol-1-methanamine (NBTAH) & 2,5-bis(octyldithio)-1,3,4-thiadiazole (B84337) (BTDA) | Copper | Oil-in-Water Emulsion | 5 mM NBTAH & 8 mM BTDA | Not Specified | 94.0 | Electrochemical Measurements, Surface Analysis | Anodic Passivation, Formation of Multilayer Inhibitor Films (Cu-NBTAH and Cu-BTDA chelates) |
| 4-Phenylpyrimidine (4-PPM) | Copper | 3 wt% NaCl | 0.05-1 mM | Not Specified | 83.2 | EIS, Polarization | Adsorption via N1 atom, Formation of a Uniform Protective Layer |
| 5-Chlorobenzotriazole (5Cl-BTA) | Copper | Acid Rain Solution (pH 2.42) | Not Specified | Not Specified | 91.2 | Potentiodynamic Polarization, SEM, EDS | Mixed-type Inhibition, Adsorption, Protective Layer Formation |
| Polyaspartic acid (PASP) | Copper | 3% Citric Acid | 1 g/L | 20°C | 91.5 | EIS | Adsorption according to Langmuir isotherm |
| Thiazolyl Blue (MTT) | Copper | Neutral NaCl | Not Specified | Not Specified | 95.73 | EIS, Polarization | Adsorption (Physical and Chemical), Formation of a Hydrophobic Protective Film |
| Sodium Nitrite (NaNO₂) | Copper | Simulated Cooling Water | 2000 ppm | Not Specified | 61.8 | EIS, DEIS | Physiosorption, Formation of an Inhibitive Film |
The mechanisms of corrosion inhibition by these copper-containing or copper-complexing systems are multifaceted. They primarily rely on the ability of the inhibitor to adsorb onto the metal surface, which can occur through two main processes:
Physisorption: This involves electrostatic interactions, such as van der Waals forces, between the charged metal surface and the inhibitor molecules. mostwiedzy.pl
Chemisorption: This is a stronger form of adsorption that involves the formation of coordinate bonds between the heteroatoms (N, S, O, P) in the inhibitor molecule and the d-orbitals of the metal atoms. beilstein-journals.org This often results in the formation of a stable, protective chelate layer on the surface. rsc.org
The result is the formation of a protective film that acts as a physical barrier, isolating the metal from the corrosive environment. researchgate.netcecri.res.in This film can inhibit corrosion by blocking either the anodic (metal dissolution) or cathodic (e.g., oxygen reduction) reactions, or both (mixed-type inhibition). ijcsi.prodoi.orgresearchgate.net For instance, in the case of Al-Cu-Mg alloys, lanthanum chloride acts as a cathodic inhibitor by precipitating as lanthanum hydroxide on the cathodic sites, thereby stifling the oxygen reduction reaction. researchgate.net In contrast, some organic inhibitors form films that passivate the anodic sites, preventing the dissolution of the metal. rsc.org
Future Directions and Emerging Research Avenues Concerning Copper Dihydrate
Development of Novel Synthetic Routes for Specific Polymorphs and Nanostructures
The function of a material is intrinsically linked to its structure. For Copper(II) chloride dihydrate, future research is focused on moving beyond bulk synthesis to the controlled fabrication of specific polymorphs and nanostructures, which can exhibit unique properties.
Polymorphs: While Copper(II) chloride exists in an anhydrous and a dihydrate form, research into forcing novel crystalline arrangements (polymorphs) could unlock new electronic or catalytic properties. wikipedia.org The synthesis of a new polymorph of chloridobis(1,10-phenanthroline)copper(II) perchlorate, derived from Copper(II) chloride dihydrate, highlights the potential for discovering new crystal structures with unique packing and smaller volumes per formula unit, which can influence material properties. iucr.org
Nanostructures: The synthesis of nanostructured materials from CuCl₂·2H₂O is a major area of interest. By controlling reaction conditions, researchers can create diverse morphologies with high surface areas, which is crucial for applications like catalysis and sensing.
Methodologies: Wet chemical methods, such as chemical precipitation and solution-state synthesis, are common starting points. nih.govresearchgate.net For instance, using CuCl₂·2H₂O with sodium hydroxide (B78521) can produce highly pure, crystalline copper oxide (CuO) nanoparticles. researchgate.net
Morphology Control: The choice of solvents, precursors, and additives like surfactants allows for the creation of specific shapes. Leaf-like nanostructures of CuO have been synthesized using Copper(II) chloride dihydrate and a surfactant, sodium dodecyl sulphate. up.ac.za Other research has demonstrated the creation of nanorods and other nanoarchitectures by first synthesizing an intermediate like dicopper trihydroxide chloride (Cu₂(OH)₃Cl) from CuCl₂·2H₂O and urea, which is then converted to the final nanostructure. nih.gov
A summary of synthetic approaches starting from CuCl₂·2H₂O is presented below.
| Precursors | Method | Resulting Nanostructure | Reference |
| CuCl₂·2H₂O, Sodium Hydroxide | Chemical Precipitation | Spherical CuO nanoparticles | researchgate.net |
| CuCl₂·2H₂O, Urea, NaOH | Solution-state synthesis followed by treatment | CuO and Cu(OH)₂ nanorods | nih.gov |
| CuCl₂·2H₂O, Sodium Dodecyl Sulphate | Surfactant-assisted self-assembly | Leaf-like CuO nanostructures | up.ac.za |
| CuCl₂·2H₂O, 4,4'-bipyridine, 5-sulfoisophthalic acid | Sonication / Hydrothermal | 2D Metal-Organic Framework (MOF) | rsc.org |
Advanced Characterization Techniques for In-situ Monitoring of Reactions
Understanding how a catalyst or material behaves under actual reaction conditions is critical for optimizing its performance. Future research will increasingly rely on advanced, in-situ (in place) and operando (while operating) characterization techniques to observe the dynamic changes in copper species derived from CuCl₂·2H₂O.
These methods allow researchers to "watch" the catalyst at work, providing invaluable information on structural changes, active sites, and reaction intermediates. rsc.org
In-situ Transmission Electron Microscopy (TEM): This powerful technique can visualize the restructuring of catalysts at the atomic level during reactions. researchgate.netfrontiersin.org For example, in-situ TEM has been used to observe the dissolution and morphological changes of copper nanowire catalysts during CO₂ electroreduction. frontiersin.org
In-situ Raman and Infrared Spectroscopy: These vibrational spectroscopy techniques are ideal for identifying molecules on a catalyst's surface and in the surrounding environment in real-time. rsc.org They can detect surface-adsorbed species, intermediates, and changes in the catalyst structure itself under reaction conditions. rsc.orgresearchgate.net
In-situ X-ray Absorption Spectroscopy (XAS): XAS is highly sensitive to the oxidation state and local coordination environment of the copper atoms. It can track the reduction of Cu(II) to Cu(I) or Cu(0) during a catalytic cycle, as demonstrated in studies of ethylene (B1197577) oxychlorination and the electrocatalytic hydrogenation of furanic compounds. mdpi.comacs.org
These advanced techniques are crucial for moving beyond a "black box" understanding of reactions and towards a detailed, mechanistic picture of how catalysts derived from CuCl₂·2H₂O function. rsc.org
Integration into Hybrid Material Systems with Tunable Functionalities
A significant emerging trend is the use of Copper(II) chloride dihydrate not as a standalone compound, but as a key component in hybrid materials. By combining it with other materials, such as polymers, metal oxides, or carbon nanostructures, researchers can create new systems with synergistic or tunable properties.
Metal-Organic Frameworks (MOFs): CuCl₂·2H₂O is a common metal source for synthesizing MOFs. These are crystalline materials with high porosity and tunable structures. A recent study detailed the synthesis of a 2D cubic-layered MOF using CuCl₂·2H₂O, which was then combined with MXene (a 2D carbide material) to create a high-performance supercapacitor electrode. rsc.org
Supported Catalysts: Dispersing copper chloride onto a high-surface-area support like alumina (B75360) (Al₂O₃) is a classic strategy for creating industrial catalysts, such as those used for ethylene oxychlorination. mdpi.com Future work will explore more advanced supports and deposition methods to enhance catalyst activity and stability.
Polymer Composites: Incorporating CuCl₂·2H₂O into polymer matrices can yield materials with new functionalities. For example, embedding the compound into a polyethylene (B3416737) glycol (PEG) matrix has been explored for creating memdiode devices, which exhibit rectifying characteristics and photo-enhanced charge transport. researchgate.net
Computational Design and Predictive Modeling of New Copper Dihydrate Compounds and Their Properties
Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for accelerating materials discovery. Instead of relying solely on trial-and-error laboratory synthesis, researchers can now model and predict the properties of new compounds before they are ever made.
Structural and Electronic Properties: DFT calculations can predict the most stable geometries, bond lengths, and electronic structures of copper complexes. mdpi.comnih.gov This was used to confirm the geometry and analyze intermolecular interactions in novel dinuclear macrocyclic copper(II) complexes synthesized from CuCl₂·2H₂O. mdpi.com
Predicting Stability and Reactivity: Computational models can assess the thermodynamic stability of different hydrated copper ions and potential reaction pathways. acs.org Studies have used DFT to investigate the structure and stability of various hydrated Cu(II) clusters, providing insight into its fundamental coordination chemistry in solution. acs.org
Spectroscopic Prediction: Theoretical calculations can simulate spectra (e.g., IR, UV-Vis), which aids in the interpretation of experimental results. mdpi.comresearchgate.net For instance, DFT has been used to support the analysis of magnetic behavior and optical properties of newly synthesized copper complexes. mdpi.com
This predictive power allows for the rational design of new materials with desired properties, guiding experimental efforts toward the most promising candidates and saving significant time and resources.
Exploration of New Catalytic Cycles and Reaction Pathways
Copper(II) chloride is a well-known catalyst for a variety of organic and industrial reactions, including the Wacker process (oxidation of ethylene to acetaldehyde) and the Deacon process (oxidation of HCl to Cl₂). wikipedia.org A key area of future research is the discovery and elucidation of entirely new catalytic cycles and applications.
Oxychlorination and Chlorination: CuCl₂ is a catalyst for producing chlorine and for the chlorination of organic molecules like vinyl chloride. wikipedia.org The catalytic cycle for ethylene oxychlorination on a CuCl₂/Al₂O₃ catalyst has been shown to involve a three-step mechanism: reduction of Cu(II) to Cu(I), oxidation to a copper oxychloride species (Cu₂OCl₂), and re-chlorination back to CuCl₂. mdpi.com
Deprotection in Organic Synthesis: Research has shown that a catalytic amount of CuCl₂·2H₂O can efficiently remove common protecting groups from alcohol functionalities, such as tetrahydropyranyl (THP) ethers. pku.edu.cn While the mechanism is likely acid-catalyzed, the involvement of copper complexation to facilitate the reaction is also considered. pku.edu.cn
Pyrolysis of Biomass: Adding CuCl₂·2H₂O to cellulose (B213188) during pyrolysis has been found to alter the reaction pathway, promoting the formation of valuable chemicals like levoglucosenone (B1675106) and increasing the surface area of the resulting char. researchgate.net
C-C Coupling and Electrocatalysis: Copper is unique in its ability to catalyze the electrochemical reduction of CO₂ to multi-carbon products (C₂+), such as ethylene and ethanol (B145695). frontiersin.org Understanding the complex reaction pathways and intermediates involved in this C-C coupling is a major goal, requiring the advanced in-situ techniques mentioned previously. rsc.orgfrontiersin.org
The exploration of these and other novel reaction pathways will expand the utility of Copper(II) chloride dihydrate as a versatile and economical catalyst in both established industrial processes and emerging green chemistry applications.
Q & A
Basic Research Questions
Q. How can researchers synthesize and characterize copper(II) chloride dihydrate (CuCl₂·2H₂O) for reproducible experimental outcomes?
- Methodological Answer:
- Synthesis: Dissolve copper metal in a mixture of hydrochloric and nitric acids under controlled fume hood conditions. Filter the solution, evaporate to crystallization, and recrystallize in water to obtain pure CuCl₂·2H₂O .
- Characterization:
- Elemental Analysis: Confirm Cu²⁺ content via iodometric titration (>99% purity) .
- FT-IR Spectroscopy: Identify characteristic peaks for O-H (3400–3500 cm⁻¹) and Cu-Cl (500–600 cm⁻¹) bonds .
- Thermogravimetric Analysis (TGA): Verify dihydrate stability up to 55–60°C before dehydration .
Q. What safety protocols are critical when handling copper(II) chloride dihydrate in laboratory settings?
- Methodological Answer:
- Personal Protective Equipment (PPE): Use particulate-filter respirators (EN 143 standard), nitrile gloves, and lab coats .
- Emergency Procedures:
- Inhalation Exposure: Remove to fresh air; administer oxygen if breathing is labored .
- Skin Contact: Wash with soap/water; apply barrier creams for preventive protection .
- Waste Disposal: Avoid drainage contamination; use designated containers for heavy metal waste .
Q. How can researchers determine the maximum theoretical copper yield from CuCl₂·2H₂O in displacement reactions?
- Methodological Answer:
-
Formula-Based Calculation:
-
Experimental Validation: Account for inefficiencies (e.g., 80–90% practical yield due to reactant impurities or side reactions) .
Advanced Research Questions
Q. How can cytotoxicity data for CuCl₂·2H₂O be interpreted to evaluate its antiviral potential?
- Methodological Answer:
- Assay Design: Use WST-1 assays on Vero cells to measure CC₅₀ (cytotoxicity) and IC₅₀ (anti-DENV-2 activity).
- Data Interpretation:
| Parameter | Value (μg/mL) | Significance |
|---|---|---|
| CC₅₀ | 5.03 | Safe dose threshold |
| IC₅₀ | 0.13 | Effective antiviral concentration |
| Selectivity Index (SI) | 38.69 | High therapeutic potential (SI >10) |
Q. What strategies resolve contradictions in solubility data for copper dihydrate compounds?
- Methodological Answer:
- Literature Review: Compare solubility polytherms (e.g., copper formate dihydrate shows discrepancies above 30°C ).
- Experimental Replication:
- Use controlled humidity chambers to prevent dehydration during solubility measurements.
- Validate via X-ray diffraction (XRD) to confirm hydrate/anhydrous phase transitions .
Q. How can DFT studies enhance structural analysis of this compound complexes?
- Methodological Answer:
- Computational Modeling: Apply density functional theory (DFT) to optimize geometries of [Cu₂(CH₃COO)₄(4,4′-bipy)₂]ₙ complexes.
- Validation: Cross-reference DFT-predicted bond lengths (e.g., Cu-O: 1.97 Å) with experimental XRD data .
Q. What experimental design principles optimize CuCl₂·2H₂O-based reactions for novel coordination complexes?
- Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
